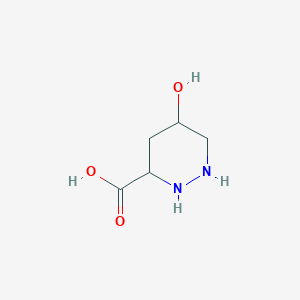
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound belonging to the class of dihydropyrazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of isopropylamine with 3-methyl-2-oxopropanal under acidic conditions can yield the desired dihydropyrazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can yield dihydropyrazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrazinones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrazinones depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Similar in structure but differs in the ring system.
Pyrazole: Shares the pyrazine ring but lacks the dihydro and isopropyl groups.
Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral center and the presence of both isopropyl and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(2S)-2-methyl-5-propan-2-yl-2,4-dihydro-1H-pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-6,9H,1-3H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
DKPWKXIGLAHVSN-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1C(=O)NC(=CN1)C(C)C |
SMILES canónico |
CC1C(=O)NC(=CN1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


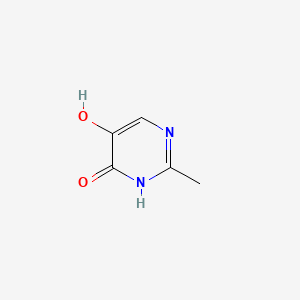
![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

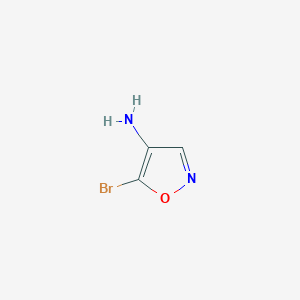
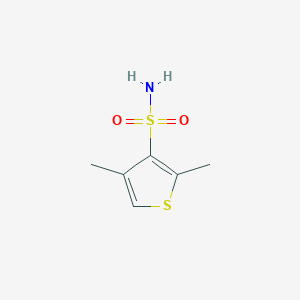
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
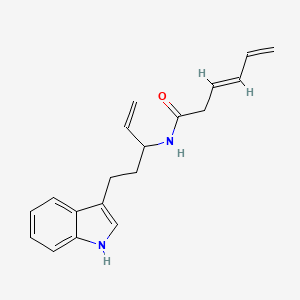
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)

